7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Overview
Description
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both bromine and chlorine atoms It is known for its unique structure, which includes a thieno[3,2-d]pyrimidine core
Mechanism of Action
Target of Action
This compound is a heterocyclic building block and is often used in the synthesis of various pharmaceuticals and biologically active compounds
Mode of Action
As a building block, it is likely to interact with its targets through the formation of covalent bonds during the synthesis of larger molecules .
Biochemical Pathways
The specific biochemical pathways affected by 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine are currently unknown. It is likely that the compound’s effects on biochemical pathways are dependent on the specific molecules it is used to synthesize .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is predicted to be a substrate for p-glycoprotein, which is involved in drug transport across cell membranes .
Result of Action
The molecular and cellular effects of this compound are likely dependent on the specific molecules it is used to synthesize. As a building block in chemical synthesis, its effects can vary widely depending on the context .
Biochemical Analysis
Biochemical Properties
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions are essential for studying the metabolic pathways and potential drug-drug interactions involving these enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Additionally, it affects the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes . This inhibition leads to changes in the metabolic activity of these enzymes, affecting the overall metabolic flux within the cell. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, it can cause significant toxicity, including liver damage and disruptions in metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can be studied to understand the compound’s metabolic fate. Additionally, it can affect the levels of other metabolites within the cell, thereby influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to permeate cell membranes and accumulate in lipid-rich regions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to this organelle. Additionally, it can be found in other cellular compartments, such as the mitochondria, where it may influence mitochondrial function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine typically involves the bromination and chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reagents to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminothieno[3,2-d]pyrimidine derivative.
Scientific Research Applications
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Material Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a tool compound in the study of biological processes and pathways, helping to elucidate the mechanisms of action of various biomolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
- 7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Comparison: Compared to similar compounds, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and material science. For instance, the presence of both halogens can enhance its reactivity and binding interactions with biological targets.
Properties
IUPAC Name |
7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNIRJYLYMJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592815 | |
Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41102-25-4 | |
Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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